molecular formula C15H14ClNO2 B8753979 N-(4-chlorophenyl)-3-methoxyphenylacetamide

N-(4-chlorophenyl)-3-methoxyphenylacetamide

Cat. No. B8753979
M. Wt: 275.73 g/mol
InChI Key: MHHKISSCHMPKFC-UHFFFAOYSA-N
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Patent
US04717724

Procedure details

22.1 g of N-(4-chlorophenyl)-3-methoxyphenylacetamide are reduced with lithium aluminum hydride in THF. After destroying the reagent with water, filtering, drying and evaporating in a rotary evaporator, the oily residue is taken up in diethyl ether, and the desired product is precipitated as the hydrochloride.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(CC1=CC(=CC=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After destroying the reagent with water
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporating in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the desired product is precipitated as the hydrochloride

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NCCC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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